2-Bromo-1,4-benzoquinone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEQXZOIQJWYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192701 | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-82-5 | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-1,4-benzoquinone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound. The information is intended to support research, development, and safety protocols for professionals working with this compound.

Chemical Properties

This compound is a yellow to brown crystalline solid.[1][2] It is characterized by a pungent odor.[3] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrO₂ | [3][4] |

| Molecular Weight | 186.99 g/mol | [3][4] |

| Melting Point | 55 °C | [1][3] |

| Boiling Point | 229.4 °C at 760 mmHg | [1][3] |

| Density | 1.900 g/cm³ | [1][3] |

| Appearance | Light yellow to brown powder/crystal | [1][2] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and carbon disulfide. | [3] |

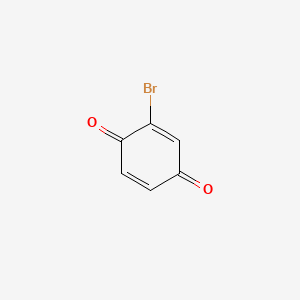

Chemical Structure

The structure of this compound consists of a six-membered ring with two ketone groups in the para positions and a bromine atom adjacent to one of the carbonyls. This arrangement makes it an α,β-unsaturated ketone.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-bromocyclohexa-2,5-diene-1,4-dione | [4] |

| CAS Number | 3958-82-5 | [3][4] |

| SMILES | C1=CC(=O)C(=CC1=O)Br | [4] |

| InChI | InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | [1][4] |

| Synonyms | Bromoquinone, 2-Bromoquinone | [2][4] |

Spectroscopic data, including mass spectrometry, is available for this compound, confirming its structure.[4]

Reactivity and Synthesis

This compound is a reactive compound, primarily due to its electrophilic nature and the presence of the electron-withdrawing bromine atom and carbonyl groups. It is a strong oxidizing agent and participates in various organic reactions.[3]

Key Reactions:

-

Addition Reactions: As an α,β-unsaturated ketone, it can undergo Michael addition reactions.[5]

-

Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloadditions.[5]

-

Substitution Reactions: The bromine atom can be displaced by nucleophiles.

Synthesis: The most common method for the preparation of this compound is through the bromination of 1,4-benzoquinone.[3] A typical procedure involves reacting benzoquinone with bromine in a suitable solvent, such as acetic acid.[3]

Caption: Synthesis of this compound.

Experimental Protocols

General Synthesis of this compound:

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general method can be inferred from the synthesis of similar compounds. The synthesis of 2,5-dibromo-1,4-benzoquinone involves the bromination of 1,4-dihydroxybenzene in acetic acid, followed by oxidation.[6] A similar principle applies to the synthesis of the mono-brominated species from 1,4-benzoquinone.

General Procedure:

-

Dissolve 1,4-benzoquinone in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the benzoquinone solution with stirring.

-

Control the stoichiometry to favor mono-bromination.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The product can be isolated by precipitation and filtration, followed by washing to remove impurities.

-

Further purification can be achieved by recrystallization.

Note: This is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.

Safety and Handling

This compound is an irritant and toxic.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably under a fume hood.

Hazard Classifications:

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is sensitive to light, air, and heat.[1]

Caption: General Safety and Handling Workflow.

Applications

This compound is utilized as an oxidant and catalyst in various organic syntheses.[3] Its reactive nature makes it a valuable intermediate for the synthesis of dyes, pharmaceutical compounds, and other chemical reagents.[3] It has also been explored for its use as an electrolyte in batteries.[3] The quinone moiety is a known structural motif in compounds with antimicrobial and antitumor activities.[9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 3958-82-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H3BrO2 | CID 151181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,4-benzoquinone, a valuable intermediate in organic synthesis. This document details experimental protocols, quantitative data, and structural information to support research and development in medicinal chemistry and materials science.

Introduction

This compound (C₆H₃BrO₂) is a halogenated aromatic compound with significant applications as a building block in the synthesis of more complex molecules, including dyes, pharmaceutical intermediates, and other specialty chemicals.[1] Its reactivity, driven by the electron-deficient quinone ring and the presence of a bromine substituent, allows for a variety of chemical transformations. This guide outlines a common synthetic route to this compound and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,4-benzoquinone. The following protocol is a representative method adapted from procedures for similar halogenated quinones.

Experimental Protocol: Bromination of 1,4-Benzoquinone

Objective: To synthesize this compound by the direct bromination of 1,4-benzoquinone.

Materials:

-

1,4-Benzoquinone

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-benzoquinone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The molar ratio of 1,4-benzoquinone to bromine should be carefully controlled to favor mono-bromination (typically a 1:1 ratio).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a sodium bisulfite solution until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of this compound.[2]

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₃BrO₂ |

| Molar Mass | 186.99 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 55-56 °C |

| CAS Number | 3958-82-5 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of related compounds and spectral databases.

¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Doublet | 1H | H-3 |

| ~6.9 - 7.1 | Doublet | 1H | H-5 |

| ~6.8 - 6.9 | Doublet of Doublets | 1H | H-6 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~184 - 186 | C=O (C4) |

| ~178 - 180 | C=O (C1) |

| ~145 - 147 | C-Br (C2) |

| ~138 - 140 | =CH (C5) |

| ~136 - 138 | =CH (C6) |

| ~130 - 132 | =CH (C3) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 - 1680 | Strong | C=O stretching (quinone) |

| ~1600 - 1620 | Medium | C=C stretching (ring) |

| ~1250 - 1300 | Medium | C-H in-plane bending |

| ~800 - 900 | Strong | C-H out-of-plane bending |

| ~600 - 700 | Medium | C-Br stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 186/188 | ~100/~98 | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |

| 158/160 | Variable | [M - CO]⁺ |

| 107 | Variable | [M - Br]⁺ |

| 79 | Variable | [Br]⁺ |

Characterization Workflow:

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1,4-benzoquinone

This guide provides a comprehensive overview of the key physical properties of 2-Bromo-1,4-benzoquinone, a significant compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and relevant experimental context.

Physical and Chemical Properties

This compound is a light yellow to brown crystalline solid.[1][2] It is recognized for its role as an oxidant and a valuable intermediate in the synthesis of dyes, pharmaceutical compounds, and other chemical reagents.[3]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₃BrO₂[1][3] |

| Molecular Weight | 186.99 g/mol [1][3][4] |

| Melting Point | 55 °C[1][3] |

| Boiling Point | 229.4 °C at 760 mmHg[1] |

| Density | 1.9 g/cm³[1][3] |

| Appearance | Light yellow to brown powder/crystal[1][2] |

Core Physical Properties

Melting Point: The melting point of this compound is consistently reported as 55 °C.[1][3] This property is a critical indicator of the compound's purity.

Solubility: this compound demonstrates solubility in organic solvents, including alcohols, ethers, and carbon disulfide.[3] This characteristic is fundamental for its application in various reaction media. In contrast, the parent compound, 1,4-benzoquinone, is soluble in polar solvents like water and ethanol but has limited solubility in nonpolar solvents such as hexane.[5]

Experimental Protocols

While specific experimental protocols for the determination of these physical properties for this compound are not detailed in the provided literature, a general methodology can be described based on standard organic chemistry practices for the characterization of synthesized compounds. The synthesis of related dibromo- and diamino-benzoquinones often involves preparation followed by purification and characterization, which includes melting point determination.

General Protocol for Synthesis and Characterization:

-

Synthesis: A common preparative method involves the bromination of 1,4-benzoquinone. This is typically achieved by reacting benzoquinone with bromine in a suitable solvent like acetic acid.[3]

-

Work-up and Purification: Following the reaction, the solvent is typically removed under vacuum. The resulting residue is dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with aqueous solutions to remove impurities. The organic phase is then dried and the solvent evaporated.

-

Recrystallization: The crude product is further purified by recrystallization from a suitable solvent to obtain a crystalline solid. This step is crucial for obtaining a sharp melting point.

-

Melting Point Determination: The melting point of the purified crystals is determined using a standard melting point apparatus. A narrow melting point range is indicative of high purity.

-

Solubility Assessment: The solubility is determined by systematically testing the dissolution of a small, measured amount of the purified compound in various standard solvents at room temperature.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a bromo-benzoquinone derivative, which includes the determination of its physical properties.

Caption: General workflow for bromo-benzoquinone synthesis and characterization.

References

2-Bromo-1,4-benzoquinone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,4-benzoquinone, a reactive organic compound with applications in synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and includes spectroscopic data for its characterization. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the safe and effective handling and application of this compound.

Chemical Identity and Properties

This compound, also known as bromoquinone, is a halogenated aromatic ketone. Its core structure is a p-benzoquinone ring substituted with one bromine atom.

Molecular Formula: C₆H₃BrO₂[1]

CAS Number: 3958-82-5[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 186.99 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 56-58 °C | |

| Boiling Point | 229.4 °C at 760 mmHg | |

| Density | 1.9 g/cm³ | |

| Solubility | Soluble in various organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data is available for the related compound 2,5-dibromo-1,4-benzoquinone.[3] | [3] |

| ¹³C NMR | Spectral data available. | [1][4] |

| Mass Spectrometry | Spectral data available. | [1][4] |

| Infrared (IR) | The IR spectrum of 1,4-benzoquinone shows a characteristic C=O stretching vibration around 1666 cm⁻¹.[5] For 2,5-dibromo-1,4-benzoquinone, IR data is also available.[6] | [5][6] |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for its electrophilic nature and its ability to undergo addition and substitution reactions.

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Reactivity and Key Reactions

This compound is an active participant in several classes of organic reactions, most notably nucleophilic substitutions and cycloadditions.

The electron-withdrawing nature of the carbonyl groups and the bromine atom makes the quinone ring susceptible to nucleophilic attack. Anilines, for instance, can react with substituted bromoquinones to yield aminobenzoquinone derivatives.[7] The reaction can proceed via an addition/oxidation mechanism.[7]

Caption: Reaction of this compound with a nucleophile.

As a dienophile, this compound can react with conjugated dienes, such as cyclopentadiene, to form bicyclic adducts. This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems.

Caption: Diels-Alder cycloaddition with this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving bromo-substituted benzoquinones, which can be adapted for this compound.

General Procedure for Nucleophilic Addition of Anilines

This protocol is adapted from the reaction of anilines with 2-bromo-6-methoxy-1,4-benzoquinone.[7]

-

Reaction Setup: To a round-bottom flask, add this compound (1 mmol) and the desired aniline (1.3 mmol).

-

Solvent Addition: Add 10 mL of an appropriate solvent (e.g., water, ethanol).[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature. For less reactive substrates, sonication for a period of 3 hours may be employed.[7]

-

Work-up: The resulting precipitate is collected by filtration through a Büchner funnel and washed with distilled water.[7]

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).[7]

General Procedure for Diels-Alder Reaction with Cyclopentadiene

This protocol is a general representation of a Diels-Alder reaction between a benzoquinone and cyclopentadiene.

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as ethyl acetate.

-

Diene Addition: Add freshly distilled cyclopentadiene (1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a reactive scaffold for the construction of more complex molecules through nucleophilic substitution and cycloaddition reactions. This guide provides essential information for its use in a research and development setting. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | C6H3BrO2 | CID 151181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3958-82-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,5-DIBROMO-1,4-BENZOQUINONE(1633-14-3) IR Spectrum [chemicalbook.com]

- 7. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 2-bromo substituted benzoquinone

An In-depth Technical Guide on 2-Bromo-1,4-benzoquinone

For researchers, scientists, and professionals in drug development, this compound is a significant compound with versatile applications in organic synthesis and potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and involvement in chemical and biological pathways.

Nomenclature

The standard is 2-bromocyclohexa-2,5-diene-1,4-dione [1]. It is also commonly referred to as this compound or simply bromoquinone[1].

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrO₂ |

| Molar Mass | 186.99 g/mol |

| Melting Point | 55 °C |

| Boiling Point | 229 °C |

| Density | 1.900 g/cm³ |

| Flash Point | 103 °C |

| CAS Number | 3958-82-5 |

(Data sourced from PubChem and ChemBK)[1][2]

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Observed Features |

| ¹³C NMR | Data available in the PubChem database. |

| Mass Spec | Data available in the PubChem database. |

| Infrared (IR) | The theoretical IR spectrum shows a prominent peak around 1723 cm⁻¹ corresponding to the C=O stretching mode. Experimental data for 1,4-benzoquinone shows a strong peak around 1700 cm⁻¹. |

(Data sourced from PubChem and ResearchGate)

Experimental Protocols

General Synthesis of this compound

A frequently used method for preparing this compound involves the reaction of 1,4-benzoquinone with bromine in a suitable solvent, such as acetic acid[2].

Synthesis of 2,5-Dibromo-1,4-benzoquinone from 1,4-Dihydroxybenzene

This two-step protocol provides a reliable method for producing a dibrominated analog.

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

-

Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.

-

With stirring, add a solution of bromine (0.4 mol, 64 g) in 20 mL of acetic acid.

-

A colorless precipitate should form within 10 minutes. Continue stirring for an additional hour.

-

Filter the resulting solid and wash it with a small amount of acetic acid.

-

The product can be used in the next step without further purification[3].

Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

-

Treat a solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol) in 50 mL of acetonitrile and 10 mL of water with a catalytic amount of ceric ammonium nitrate (CAN) (2 mol%).

-

Add a solution of tert-Butyl hydroperoxide (TBHP) in dichloromethane (2.5 equivalents) dropwise over 8 hours.

-

After 12 hours, remove the solvent under vacuum.

-

Dissolve the residue in dichloromethane and perform an aqueous workup by extracting with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Wash the organic phase with a saturated sodium chloride solution and dry it over magnesium sulfate.

-

Remove the solvent under vacuum to obtain 2,5-dibromo-1,4-benzoquinone as a yellow solid[3].

General Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones

This protocol outlines the synthesis of diamino-dibromo-benzoquinone derivatives from a tetrabrominated precursor.

-

To a stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL), add a small amount of sodium acetate.

-

Add the desired amino compound (0.02 mole) to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

Allow the mixture to cool to room temperature and leave it overnight.

-

Filter the precipitated product and recrystallize it to obtain the 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative[4][5].

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound.

ERK/MAPK Signaling Pathway Activation

1,4-benzoquinone, a related compound, has been shown to induce the production of reactive oxygen species (ROS), which can lead to the activation of the ERK/MAPK signaling pathway, a critical pathway in cell proliferation[6].

General Experimental Workflow for Synthesis of Brominated Benzoquinones

The synthesis of brominated benzoquinones typically follows a multi-step process involving bromination and oxidation, followed by purification.

References

- 1. This compound | C6H3BrO2 | CID 151181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Brominated Quinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of brominated quinones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in the study and application of these compounds. This guide covers the fundamental aspects of their three-dimensional structures, the experimental protocols for their determination, and the potential biological signaling pathways they influence.

Introduction to Brominated Quinones

Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. The introduction of bromine atoms into the quinone scaffold can significantly alter their physicochemical and biological properties, including their redox potential, lipophilicity, and ability to engage in halogen bonding.[1][2] These modifications make brominated quinones an interesting class of molecules for investigation in medicinal chemistry and materials science, with potential applications as anticancer and antimicrobial agents.[3][4] Understanding their precise three-dimensional structure through crystal structure analysis is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Data Presentation: Crystallographic Data of Brominated Quinones

The following tables summarize key crystallographic data for a selection of brominated quinones, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Brominated Benzoquinones

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2,5-Dibromo-1,4-benzoquinone | C₆H₂Br₂O₂ | Monoclinic | P2₁/n | 7.55 | 6.05 | 8.65 | 113.5 | 362.4 | 2 |

| Tetrabromo-1,4-benzoquinone (Bromanil) | C₆Br₄O₂ | Monoclinic | P2₁/n | 8.679 | 6.183 | 10.399 | 112.98 | 513.7 | 2 |

Note: Crystallographic data for other brominated benzoquinones is still under investigation and will be added as it becomes available.

Table 2: Crystallographic Data for Brominated Naphthoquinones

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2,3-Dibromo-1,4-naphthoquinone | C₁₀H₄Br₂O₂ | Monoclinic | P2₁/c | 8.12 | 16.32 | 7.88 | 115.8 | 938.8 | 4 |

Note: This table will be expanded as more crystallographic data for brominated naphthoquinones are determined and published.

Table 3: Crystallographic Data for Brominated Anthraquinones

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-Bromo-1,4-dihydroxy-9,10-anthraquinone | C₁₄H₇BrO₄ | Orthorhombic | Pca2₁ | 18.977 | 3.7811 | 15.5047 | 90 | 1112.5 | 4 |

Source: The data presented in these tables have been compiled from various crystallographic databases and peer-reviewed publications.[5]

Experimental Protocols

The determination of the crystal structure of brominated quinones is primarily achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this experimental process.

Crystallization

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction analysis.

-

Solvent Selection : A systematic screening of solvents and solvent mixtures is performed to find conditions where the brominated quinone has moderate solubility. Common solvents include acetone, chloroform, dichloromethane, ethyl acetate, and hexane.

-

Crystallization Techniques :

-

Slow Evaporation : A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion : A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. This can be set up in either a hanging-drop or sitting-drop configuration.

-

Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

-

Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

-

X-ray Diffraction : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron density of the atoms in the crystal is recorded on a detector. Data is commonly collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

-

Data Processing : The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution : The initial positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or Patterson methods.

-

Structure Refinement : The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a plausible signaling pathway influenced by brominated quinones.

Experimental workflow for the crystal structure analysis of brominated quinones.

Plausible signaling pathway for ROS-mediated apoptosis induced by brominated quinones.

The introduction of brominated quinones into cancer cells can lead to an increase in reactive oxygen species (ROS). This oxidative stress can activate the ASK1-JNK/p38 MAPK signaling cascade, leading to the activation of the transcription factor AP-1. AP-1 can then upregulate the expression of pro-apoptotic proteins such as Bax. The increase in Bax promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.

References

- 1. 2,5-Dibromo-1,4-benzoquinone | 1633-14-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrabromo-1,4-benzoquinone [webbook.nist.gov]

- 5. 2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Electrochemical Behavior of 2-Bromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 2-Bromo-1,4-benzoquinone, a halogenated derivative of the biologically and chemically significant p-benzoquinone molecule. Understanding the redox properties of this compound is crucial for its potential applications in medicinal chemistry, materials science, and as an intermediate in organic synthesis. This document details the fundamental electrochemical reduction pathways, summarizes key quantitative data from electrochemical studies, and provides standardized experimental protocols for its characterization.

Introduction to the Electrochemistry of Halogenated Benzoquinones

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their ability to undergo reversible redox reactions is central to their diverse functions, including their roles as electron carriers in biological systems, such as in photosynthesis and cellular respiration. The parent compound, 1,4-benzoquinone, serves as a fundamental model for understanding these processes.

The introduction of a halogen substituent, such as bromine, onto the benzoquinone ring significantly influences its electrochemical properties. The electron-withdrawing nature of the bromine atom alters the electron density of the quinone system, which in turn affects its reduction potential and the stability of the resulting radical anions and dianions. Generally, halogenation leads to a positive shift in the reduction potential, making the compound easier to reduce compared to the unsubstituted parent quinone.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of such species. In a typical CV experiment in an aprotic solvent, benzoquinones exhibit two successive one-electron reduction steps, corresponding to the formation of a semiquinone radical anion and then a dianion.

Electrochemical Reduction Mechanism of this compound

The electrochemical reduction of this compound in an aprotic medium, such as acetonitrile or dimethylformamide, follows a characteristic two-step one-electron transfer mechanism. This process is analogous to that of other substituted p-benzoquinones.

Step 1: Formation of the Semiquinone Radical Anion

The first reversible step involves the addition of one electron to the this compound molecule (QBr) to form the corresponding semiquinone radical anion (QBr•⁻).

QBr + e⁻ ⇌ QBr•⁻ (Characterized by the half-wave potential E°₁)

Step 2: Formation of the Dianion

The second reversible step involves the addition of a second electron to the semiquinone radical anion to form the dianion (QBr²⁻).

QBr•⁻ + e⁻ ⇌ QBr²⁻ (Characterized by the half-wave potential E°₂)

The stability of these reduced species and the potentials at which these electron transfers occur are highly dependent on the solvent, the supporting electrolyte, and the presence of any proton donors.

The electrochemical reduction process can be visualized through the following logical workflow:

Theoretical calculations on 2-Bromo-1,4-benzoquinone

An In-depth Technical Guide to the Theoretical Calculations of 2-Bromo-1,4-benzoquinone

Executive Summary: this compound is a halogenated quinone of significant interest in synthetic chemistry and drug development due to its reactivity and potential as a building block for more complex molecules.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize its electronic structure, reactivity, and spectroscopic properties. By leveraging Density Functional Theory (DFT), researchers can predict key parameters such as geometric structure, vibrational frequencies, frontier molecular orbital energies, and local reactivity descriptors. This document details the computational protocols, summarizes key quantitative data in a structured format, and provides a workflow for theoretical analysis, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

1,4-Benzoquinones are a class of organic compounds that are widespread in nature and can be synthesized through various strategies.[3][4] They are known for their diverse biological activities and serve as versatile reagents in organic synthesis, particularly as oxidants and dienophiles in Diels-Alder reactions.[5][6] The introduction of a bromine substituent onto the quinone ring, as in this compound, significantly influences its electronic properties and reactivity.

Theoretical calculations provide a powerful tool for understanding these properties at a molecular level. Computational chemistry allows for the prediction of molecular geometry, spectroscopic signatures (like IR and Raman), and electronic characteristics that govern chemical reactions.[3][4] This in-silico approach is crucial for predicting reaction outcomes, understanding mechanisms, and designing novel molecules with desired properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃BrO₂ | [7] |

| Molecular Weight | 186.99 g/mol | [7] |

| Appearance | Yellow solid | [5] (for parent compound) |

| IUPAC Name | 2-bromocyclohexa-2,5-diene-1,4-dione | [7] |

| CAS Number | 3958-82-5 |[7] |

Theoretical Computational Methodology

Density Functional Theory (DFT) is the most common and effective method for performing theoretical calculations on quinone systems due to its balance of accuracy and computational cost.[8][9] A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of electronic properties.

Computational Workflow

The logical flow for a theoretical investigation of this compound is outlined below. This process ensures that the calculated properties correspond to a stable molecular structure.

Caption: A typical workflow for DFT calculations on this compound.

Detailed Computational Protocol

The following protocol is based on methodologies successfully applied to substituted 2-bromo-1,4-benzoquinones.[1][2]

-

Software: All calculations can be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Functional Selection: The choice of functional is critical. For systems involving non-covalent interactions and to accurately describe thermochemistry, a long-range corrected functional like ωB97X-D is recommended.[1] The popular B3LYP functional is also widely used for geometry and vibrational frequency calculations of organic molecules.[10][11]

-

Basis Set Selection: A Pople-style basis set such as 6-31G(d,p) is often sufficient for geometry optimization.[1] For more accurate energy calculations, a larger basis set like 6-311++G(d,p) can be employed.[12] For the bromine atom, a pseudopotential like LANL2DZ can be used to account for relativistic effects, though all-electron basis sets are also common.[1]

-

Solvent Effects: To model the molecule in a specific solvent (e.g., water, acetonitrile), the Polarizable Continuum Model (PCM) is a reliable and commonly used method.[1][8]

-

Calculations to Perform:

-

Geometry Optimization: The molecular geometry is adjusted to find the lowest energy conformation.

-

Frequency Analysis: Performed at the same level of theory as the optimization to confirm the structure is a true minimum (no imaginary frequencies) and to calculate theoretical vibrational spectra (IR, Raman).[12]

-

Electronic Properties: Single-point calculations are used to determine properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and atomic charges (e.g., Natural Population Analysis - NPA).[1][13]

-

Key Theoretical Calculation Results

The following sections present the types of quantitative data obtained from DFT calculations. The values provided are illustrative and based on studies of closely related compounds, such as 2-bromo-6-methoxy-1,4-benzoquinone and the parent 1,4-benzoquinone.[1][14]

Optimized Geometric Parameters

DFT calculations provide precise predictions of bond lengths and angles. These parameters are fundamental to understanding the molecule's structure.

Table 2: Predicted Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Angle (°) | Notes |

|---|---|---|---|

| C=O | ~1.22 | - | Typical for quinone carbonyls.[14] |

| C=C | ~1.34 | - | Alkene-like double bonds. |

| C-C | ~1.48 | - | Single bonds within the ring. |

| C-Br | ~1.89 | - | Reflects the carbon-bromine bond. |

| C-C-Br | - | ~121° | Angle involving the bromine substituent. |

| C-C=O | - | ~122° | Angle adjacent to the carbonyl group. |

(Note: Values are approximations based on standard DFT calculations for similar structures.)

Vibrational Analysis

Theoretical vibrational frequencies can be directly compared to experimental FT-IR and FT-Raman spectra to confirm the molecular structure. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[11]

Table 3: Key Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Region (cm⁻¹) |

|---|---|---|

| C=O Stretching | ~1720 | 1630 - 1700[2][14] |

| C=C Stretching | ~1650 | 1590 - 1640 |

| C-Br Stretching | ~650 | 500 - 700 |

| C-H Stretching | ~3100 | 3000 - 3100 |

(Note: Calculated values are unscaled and based on DFT studies of 1,4-benzoquinone.)[14]

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation.[15]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Table 4: Calculated FMO Energies (Illustrative)

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | ~ -7.0 | Electron-donating capability |

| E(LUMO) | ~ -3.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 3.5 | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |

(Note: Values are representative for substituted quinones and can vary significantly with the level of theory.)[13]

Reactivity Descriptors

From conceptual DFT, reactivity indices like the Fukui function (f⁺) can be calculated to predict the most likely sites for nucleophilic attack.[1] For this compound, calculations often show that the carbon atoms of the double bond are susceptible to nucleophilic addition, with the precise regioselectivity influenced by both electronic and steric factors.[1][2] Molecular Electrostatic Potential (MEP) maps also visually identify electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, highlighting the electrophilic nature of the carbonyl oxygens and the carbon ring.[1]

Appendices: Experimental Protocols

While this guide focuses on theoretical calculations, validation against experimental data is crucial. The following are generalized protocols for the synthesis and characterization of bromo-quinones.

Protocol: Synthesis of a Substituted this compound

This procedure is adapted from the synthesis of 2-bromo-6-methoxy-1,4-benzoquinone.[2]

-

Starting Material Preparation: A suitable precursor (e.g., a substituted phenol like bromovanillin) is dissolved in an aqueous solution of a base (e.g., 1 M potassium hydroxide). The mixture is stirred at room temperature.

-

Oxidation: An aqueous solution of an oxidizing agent (e.g., 3% hydrogen peroxide) is added to the mixture.

-

Reaction: The reaction is maintained at room temperature with stirring and may be gently heated (e.g., in an ultrasound bath at 40 °C) for several hours to ensure completion.

-

Extraction and Purification: After the reaction is complete, the organic product is extracted from the aqueous phase using a suitable solvent (e.g., ethyl acetate). The organic layer is dried (e.g., with anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The product can be further purified by recrystallization or column chromatography.

Protocol: Spectroscopic Characterization

-

Infrared (IR) Spectroscopy:

-

A small sample of the solid product is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The IR spectrum is recorded using an FT-IR spectrophotometer, typically in the range of 4000-400 cm⁻¹.[2]

-

Key peaks, such as C=O and C=C stretches, are identified and compared with theoretical predictions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., at 300 MHz or higher).

-

Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the chemical structure.[2]

-

Conclusion

Theoretical calculations, primarily using Density Functional Theory, offer an indispensable framework for the detailed investigation of this compound. These computational methods provide deep insights into the molecule's geometric and electronic structure, vibrational properties, and inherent reactivity. By predicting key parameters and visualizing molecular properties, researchers can better understand reaction mechanisms, rationalize experimental observations, and guide the design of new quinone-based compounds for applications in materials science and drug discovery. The synergy between these theoretical predictions and empirical validation remains a cornerstone of modern chemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 6. 1,4-Benzoquinone, BQ [organic-chemistry.org]

- 7. This compound | C6H3BrO2 | CID 151181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Chemistry of 2-Bromo-1,4-benzoquinone for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Versatile Chemical Intermediate

Introduction

2-Bromo-1,4-benzoquinone is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient ring system and a reactive carbon-bromine bond, make it a valuable precursor for the synthesis of a wide array of more complex molecules, including those with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemistry of this compound, detailing its synthesis, key reactions, and applications, with a focus on providing practical experimental protocols and quantitative data for researchers.

Synthesis of this compound

The selective synthesis of this compound is crucial for its utilization as a chemical building block. The most common method involves the direct bromination of 1,4-benzoquinone. Careful control of reaction conditions is necessary to favor monosubstitution and minimize the formation of di- and polybrominated byproducts.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Benzoquinone

-

Bromine

-

Glacial Acetic Acid

-

Dichloromethane

-

Hexane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 1,4-benzoquinone (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the benzoquinone solution with constant stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dissolve the crude product in dichloromethane and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a yellow crystalline solid.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| This compound | C₆H₃BrO₂ | 187.00 | 75-85 | 55-57 |

Spectroscopic Data:

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.28 (d, J = 2.4 Hz, 1H), 7.04 (dd, J = 10.0, 2.4 Hz, 1H), 6.95 (d, J = 10.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 184.8, 178.9, 145.2, 138.5, 137.9, 131.2 |

| IR (KBr, cm⁻¹) | 3060, 1675, 1650, 1580, 1290, 900, 840 |

| Mass Spec (EI, m/z) | 186/188 (M⁺), 158/160, 107, 79 |

Key Reactions of this compound

The reactivity of this compound is dominated by two primary modes: its function as a dienophile in Diels-Alder reactions and its susceptibility to nucleophilic substitution at the bromine-bearing carbon.

Diels-Alder Reactions

As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] cycloaddition reactions, providing a powerful method for the construction of bicyclic and polycyclic ring systems.

Diels-Alder reaction pathway.

Materials:

-

This compound

-

2,3-Dimethyl-1,3-butadiene

-

Toluene

-

Silica Gel

Procedure:

-

Dissolve this compound (1 equivalent) in toluene.

-

Add 2,3-dimethyl-1,3-butadiene (1.2 equivalents) to the solution.

-

Heat the reaction mixture at reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.

Quantitative Data:

| Diene | Product | Yield (%) |

| 2,3-Dimethyl-1,3-butadiene | 6-Bromo-2,3-dimethyl-1,4,4a,8a-tetrahydronaphthalene-5,8-dione | 85-95 |

Nucleophilic Substitution Reactions

The bromine atom on the this compound ring is susceptible to displacement by a variety of nucleophiles. This reaction provides a straightforward route to a diverse range of substituted benzoquinones.

Nucleophilic substitution pathway.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Triethylamine

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add aniline (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to give 2-anilino-1,4-benzoquinone.

Quantitative Data:

| Nucleophile | Product | Yield (%) |

| Aniline | 2-Anilino-1,4-benzoquinone | 80-90 |

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a valuable starting material for the synthesis of various classes of organic compounds, some of which have shown promising biological activities.

-

Synthesis of Heterocyclic Compounds: this compound can be used as a precursor for the synthesis of heterocyclic systems such as benzofurans and indoles. These scaffolds are present in numerous biologically active natural products and pharmaceutical agents.[1][2]

-

Precursor to Bioactive Molecules: The substituted benzoquinone core is a common motif in a variety of natural products and synthetic compounds with interesting biological properties, including anticancer, antimicrobial, and antioxidant activities.[3][4] The ability to introduce diverse functionalities onto the benzoquinone ring via nucleophilic substitution of the bromo group allows for the generation of libraries of compounds for biological screening.

Conclusion

This compound is a highly useful and reactive intermediate in organic synthesis. Its accessibility through the controlled bromination of 1,4-benzoquinone, coupled with its versatile reactivity in Diels-Alder and nucleophilic substitution reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the use of this valuable compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-1,4-benzoquinone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromo-1,4-benzoquinone as a versatile reagent in organic synthesis. Its unique electronic and structural features make it a valuable building block for the synthesis of a wide range of organic compounds, including heterocyclic systems and molecules with potential pharmacological activity.

Overview of Applications

This compound is a highly reactive α,β-unsaturated ketone that readily participates in several key organic transformations. The presence of the electron-withdrawing bromine atom and the conjugated dione system activates the molecule for nucleophilic attack and cycloaddition reactions. Key applications include:

-

Diels-Alder Reactions: Acting as a potent dienophile, it reacts with a variety of dienes to form substituted cyclohexene derivatives, providing a reliable route to construct six-membered rings.

-

Michael Additions: The electrophilic double bond of the quinone ring is susceptible to conjugate addition by a range of soft nucleophiles, including enolates and thiols.

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols, allowing for the introduction of diverse functional groups.

-

Synthesis of Heterocyclic Compounds: Through a combination of the above-mentioned reactions, this compound serves as a key starting material for the synthesis of various nitrogen and sulfur-containing heterocycles.

Key Reactions and Experimental Protocols

This section details the experimental procedures for the primary applications of this compound.

Diels-Alder Reaction

As a dienophile, this compound can react with conjugated dienes to form bicyclic adducts. A classic example is the reaction with cyclopentadiene.

Experimental Protocol: Reaction with Cyclopentadiene

A suspension of this compound (1.0 eq) in water is treated with cyclopentadiene (1.1 eq). The reaction mixture is stirred vigorously at room temperature for 2 hours. The product, a Diels-Alder adduct, precipitates out of the solution and can be collected by filtration. High yields, often exceeding 90%, are typically observed in aqueous media.[1][2]

Table 1: Diels-Alder Reaction Data

| Diene | Dienophile | Solvent | Reaction Time | Yield (%) | Reference |

| Cyclopentadiene | p-Benzoquinone | Water | 2 hours | 96 | [1] |

Note: While this data is for the parent p-benzoquinone, similar high reactivity and yields are expected for this compound due to the electron-withdrawing nature of the bromine atom enhancing its dienophilic character.

Michael Addition

This compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with various nucleophiles.

Experimental Protocol: Thiol Addition

To a solution of this compound in a suitable solvent such as acetonitrile, a thiol (e.g., 4-nitrobenzenethiol) is added. The reaction is typically carried out in a buffered solution (e.g., phosphate buffer at pH 7.4) at room temperature. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the depletion of the thiol. The resulting thioether-substituted hydroquinone is then isolated.[3]

Table 2: Michael Addition of Thiols to Benzoquinones

| Benzoquinone Derivative | Thiol Nucleophile | pH | Product | Reference |

| Benzoquinone | 4-Nitrobenzenethiol (NBT) | 7.4 | 2-((4-nitrophenyl)thiol)benzene-1,4-diol | [3] |

| Methyl-benzoquinone | 4-Nitrobenzenethiol (NBT) | 7.4 | 2-methyl-6-((4-nitrophenyl)thio)benzene-1,4-diol | [3] |

Note: The reaction mechanism involves the initial 1,4-addition of the thiol to the quinone ring, followed by tautomerization to the more stable hydroquinone adduct.

Nucleophilic Substitution

The bromine atom on the this compound ring is susceptible to displacement by nucleophiles, particularly amines. This reaction provides a straightforward route to amino-substituted benzoquinones, which are precursors to various dyes and biologically active molecules.

Experimental Protocol: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones (Adapted for this compound)

To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL) containing a small amount of sodium acetate, the desired amino compound (0.02 mole) is added.[4] The reaction mixture is refluxed for 3 hours and then left to stand overnight at room temperature.[4] The precipitated product is collected by filtration and recrystallized from a suitable solvent.[4] Yields for this type of reaction are generally good, ranging from 56% to 96%.[4]

Table 3: Synthesis of Diamino-dibromo-benzoquinones

| Amino Compound | Yield (%) | Melting Point (°C) | Reference |

| Aniline | 65 | 225 - 257 | [4] |

| Sulphanilamide | 56 | 279 - 280 | [4] |

| 4,4-Diaminodiphenylsulphone | 78 | 288 - 290 | [4] |

| p-Carboxyphenylamine | 94 | 275 - 278 | [4] |

| p-Toluidine | 96 | 246 - 248 | [4] |

Note: This protocol uses tetrabromobenzoquinone, but a similar procedure can be applied to this compound, where the single bromine atom would be substituted.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, the reaction with o-phenylenediamines can lead to the formation of phenazine derivatives, which are known for their broad spectrum of biological activities. The initial step often involves a nucleophilic substitution or Michael addition, followed by an intramolecular cyclization.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and highly reactive reagent in organic synthesis. Its ability to undergo Diels-Alder, Michael addition, and nucleophilic substitution reactions makes it a key building block for the construction of complex cyclic and heterocyclic molecules. The protocols outlined in this document provide a foundation for its use in a variety of synthetic applications, from the development of novel materials to the synthesis of potential drug candidates.

References

- 1. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

Application Notes and Protocols for the Diels-Alder Reaction of 2-Bromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for conducting the Diels-Alder reaction using 2-Bromo-1,4-benzoquinone as a dienophile. This reaction is a valuable tool for the synthesis of complex polycyclic and heterocyclic structures, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. This compound is an effective dienophile due to the electron-withdrawing nature of the carbonyl groups and the bromo substituent, which activates the double bond for cycloaddition. This reaction allows for the construction of brominated bicyclic and polycyclic quinone derivatives, which can serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. The regioselectivity of the reaction is a key consideration, influenced by the electronic and steric properties of both the diene and the dienophile.

Data Presentation

Due to the lack of specific literature examples detailing the Diels-Alder reaction of this compound with various dienes under consistent conditions, a comparative data table cannot be provided at this time. However, the following table presents a generalized summary of reaction conditions and potential outcomes based on analogous reactions with similar quinones.

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | [1] |

| Cyclopentadiene | p-Benzoquinone | Water | Room Temp | 48 | 90-97 | [2][3] |

| Various Dienes | 2-Substituted Naphthoquinones | Dichloromethane | 40 | - | High | |

| Cyclopentadiene | 2,6-Dibromo-p-benzoquinone | Water, Dichloromethane, or Toluene | - | - | - |

Experimental Protocol: Generalized Procedure for the Diels-Alder Reaction of this compound

This protocol provides a general framework for the Diels-Alder reaction. The specific parameters, such as solvent, temperature, and reaction time, may require optimization depending on the diene used.

Materials:

-

This compound (dienophile)

-

Selected diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene, Danishefsky's diene)

-

Anhydrous solvent (e.g., dichloromethane, toluene, ethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the dienophile in a suitable anhydrous solvent.

-

With stirring, add the diene (1.0 to 1.2 equivalents). For highly reactive dienes like cyclopentadiene, it is often freshly prepared by cracking dicyclopentadiene.

-

-

Reaction Conditions:

-

The reaction may proceed at room temperature or require heating. Monitor the reaction progress by TLC.

-

If heating is necessary, attach a condenser and heat the reaction mixture to the desired temperature (e.g., 40-80 °C).

-

Continue stirring until the limiting reagent is consumed as indicated by TLC analysis.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography.

-

The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.

-

Collect the fractions containing the desired product and combine them.

-

Remove the solvent from the purified fractions by rotary evaporation to yield the final product.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Diels-Alder reaction of this compound.

Signaling Pathway Analogy: Reaction Progression

Caption: Conceptual pathway of the Diels-Alder reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,4-benzoquinone is a versatile building block in organic synthesis, particularly for the preparation of a wide array of substituted 1,4-benzoquinones. The electron-deficient nature of the quinone ring, further activated by the presence of the bromine atom, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of compounds with significant potential in medicinal chemistry and materials science. Many quinone-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution on this compound with a focus on reactions with amine and thiol nucleophiles. It also includes an overview of the cytotoxic mechanism of action of the resulting derivatives and relevant experimental workflows.

Reaction Mechanism

The nucleophilic substitution on this compound typically proceeds through a conjugate addition-elimination mechanism. The nucleophile first attacks one of the electrophilic carbons of the quinone ring, followed by the elimination of the bromide ion to restore the aromaticity of the quinone system. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Substitution with Amines

The reaction of this compound with primary and secondary amines provides a straightforward route to 2-amino-1,4-benzoquinone derivatives. These compounds are of particular interest due to their prevalence in biologically active molecules.

Quantitative Data Summary: Reaction with Amines

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | 2-Anilino-1,4-benzoquinone | Ethanol | Reflux | 3 | 65 |

| p-Toluidine | 2-(p-Toluidino)-1,4-benzoquinone | Ethanol/Acetic Acid | Reflux | 3 | Not specified |

| Sulfanilamide | 2-(4-Sulfamoylphenylamino)-1,4-benzoquinone | Ethanol/Acetic Acid/Water | Reflux | 3 | 56 |

| Ethylamine | 2-(Ethylamino)-1,4-benzoquinone | Ethanol | Not specified | Not specified | 28 |

| Isopropylamine | 2-(Isopropylamino)-1,4-benzoquinone | Ethanol | Not specified | Not specified | 58 |

| Cyclohexylamine | 2-(Cyclohexylamino)-1,4-benzoquinone | Ethanol | Not specified | Not specified | 20 |

Note: Some data is for analogous reactions with other halogenated benzoquinones but is indicative of expected outcomes.

Experimental Protocol: Synthesis of 2-Anilino-1,4-benzoquinone

Materials:

-

This compound

-

Aniline

-

Ethanol (EtOH)

-

Glacial Acetic Acid (GAA)

-

Water (H₂O)

-

Sodium Acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure: [1]

-

To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (I) (0.106 g, 0.03 mole) in 2 ml EtOH, 2 ml GAA, and 1 ml H₂O, add a small amount of sodium acetate.[1]

-

Add the required amino compound (0.02 mole) to the reaction mixture.[1]

-

Heat the reaction mixture to reflux for a period of 3 hours.[1]

-

Allow the reaction to cool to room temperature and leave it to stand overnight.

-

The precipitated product is then collected by filtration and washed with cold water.[1]

-

The crude product can be recrystallized from a suitable solvent, such as glacial acetic acid, to afford the purified 2-anilino-3,6-dibromo-1,4-benzoquinone.[1]

This protocol is adapted from the synthesis of 2,5-dianilino-3,6-dibromo-1,4-benzoquinone and can be modified for this compound.

Nucleophilic Substitution with Thiols

The reaction with thiol nucleophiles provides access to 2-thio-1,4-benzoquinone derivatives. The soft nature of sulfur makes thiols excellent nucleophiles for this transformation.

Quantitative Data Summary: Reaction with Thiols

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) |

| 2-Bromobenzenethiol | 2-((2-Bromophenyl)thio)-3-hydroxy-1,4-naphthoquinone | Water | - | Microwave | Short | Low |

| 4-Bromobenzenethiol | 2-((4-Bromophenyl)thio)-3-hydroxy-1,4-naphthoquinone | Water | - | Microwave | Short | Low |

| 3-Bromobenzenethiol | 2-((3-Bromophenyl)thio)-3-hydroxy-1,4-naphthoquinone* | Water | - | Microwave | Short | Low |

| Alkanethiols | 2-(Alkylthio)-1,4-benzoquinones | Ethanol | Na₂CO₃ | Room Temp | Not specified | Good |

Note: Data is for the analogous reaction with lawsone (2-hydroxy-1,4-naphthoquinone) and indicates the feasibility of the reaction.[2] Yields were noted to be low with bromo-substituted thiols under conventional heating but improved with microwave irradiation.[2]

Experimental Protocol: Synthesis of 2-(Arylthio)-1,4-benzoquinones

Materials:

-

This compound

-

Arylthiol (e.g., thiophenol)

-

Ethanol

-

Sodium Carbonate (Na₂CO₃)

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure: [3]

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the arylthiol to the solution.

-

Add sodium carbonate to the reaction mixture to act as a base.

-

Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 2-(arylthio)-1,4-benzoquinone.

Applications in Drug Development: Cytotoxicity and Mechanism of Action

Many amino- and thio-substituted 1,4-benzoquinones exhibit significant cytotoxic activity against various cancer cell lines. A common mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and induces apoptosis (programmed cell death).

ROS-Mediated Apoptotic Pathway

The diagram below illustrates a simplified signaling pathway for ROS-mediated apoptosis induced by quinone derivatives.

Caption: ROS-mediated intrinsic apoptosis pathway induced by quinone derivatives.

Experimental Workflow: Cytotoxicity Assessment (MTT Assay)